2-chloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}pyridine-3-carboxamide
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Overview
Description
2-chloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}pyridine-3-carboxamide is a complex organic compound that features a benzoxazole ring, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The pyridine ring is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions. The final step involves the formation of the carboxamide group, which can be accomplished through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}pyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes or as a lead compound for drug development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-chloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}pyridine-3-carboxamide: shares structural similarities with other benzoxazole and pyridine derivatives.
Indole derivatives: These compounds also contain a fused ring system and have diverse biological activities.
Imidazole derivatives: These compounds are known for their broad range of chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18ClN3O2 |
---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
2-chloro-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H18ClN3O2/c1-13(2)14-8-9-19-18(12-14)26-22(28-19)15-5-3-6-16(11-15)25-21(27)17-7-4-10-24-20(17)23/h3-13H,1-2H3,(H,25,27) |
InChI Key |
VQRIJQJTICLTSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(N=CC=C4)Cl |
Origin of Product |
United States |
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